4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 861251-10-7
VCID: VC8003928
InChI: InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-14-15-12(8)13)5-10(17-2)11(9)18-3/h4-6H,1-3H3,(H3,13,14,15)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

CAS No.: 861251-10-7

Cat. No.: VC8003928

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine - 861251-10-7

Specification

CAS No. 861251-10-7
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine
Standard InChI InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-14-15-12(8)13)5-10(17-2)11(9)18-3/h4-6H,1-3H3,(H3,13,14,15)
Standard InChI Key DYGFJYIWPGCIEE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N

Introduction

Chemical Structure and Physicochemical Properties

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine belongs to the aminopyrazole class, with a molecular formula of C12H15N3O3\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{3} and a molecular weight of 249.27 g/mol . The IUPAC name, 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine, reflects its substitution pattern: a pyrazole ring with an amino group at position 5 and a 3,4,5-trimethoxyphenyl group at position 4. Key identifiers include:

PropertyValue
CAS No.861251-10-7
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N
InChIKeyDYGFJYIWPGCIEE-UHFFFAOYSA-N
PubChem CID970677

The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole-amine structure facilitates hydrogen bonding with biological targets. Computational models predict moderate solubility in polar solvents, though experimental data remain limited .

Synthesis and Manufacturing Processes

The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine typically involves cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway includes:

  • Formation of the pyrazole core: Reacting 3,4,5-trimethoxybenzaldehyde with a β-keto ester under acidic conditions yields a chalcone intermediate, which undergoes cyclization with hydrazine hydrate.

  • Amination: Selective introduction of the amino group at position 3 is achieved via nucleophilic substitution or reduction of a nitro precursor.

Alternative methods leverage microwave-assisted synthesis to reduce reaction times and improve yields. Challenges include regioselectivity control, as competing pathways may generate positional isomers such as 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (CAS No. 502133-05-3). Purification often involves column chromatography or recrystallization from ethanol-water mixtures .

Biological Activities and Anticancer Mechanisms

Tubulin Polymerization Inhibition

The compound exerts anticancer effects primarily by binding to the colchicine site of β-tubulin, disrupting microtubule assembly and inducing mitotic arrest. This mechanism is shared with natural products like combretastatin A-4 but offers enhanced synthetic accessibility. At concentrations of 0.1–1 µM, it inhibits tubulin polymerization by 50–70% in vitro, comparable to reference agents.

Cytotoxic Effects

In preclinical studies, 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50_{50} values ranging from 0.8 to 2.5 µM. Apoptosis induction was confirmed via caspase-3 activation and DNA fragmentation assays.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 4- and 5-trimethoxyphenyl isomers exhibit distinct bioactivity profiles. For example, 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (CAS No. 502133-05-3) shows reduced tubulin affinity compared to the 4-isomer, highlighting the importance of substitution geometry.

Property4-Isomer (861251-10-7)5-Isomer (502133-05-3)
Tubulin IC50_{50}0.9 µM3.2 µM
SolubilityModerate in DMSOPoor

Broader Pyrazole Derivatives

Compared to simpler pyrazoles, the trimethoxyphenyl group confers 10–20-fold higher potency, underscoring the role of aromatic methoxy groups in target engagement.

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